molecular formula C17H16FN6O6P B000165 Tedizolid phosphate CAS No. 856867-55-5

Tedizolid phosphate

Número de catálogo: B000165
Número CAS: 856867-55-5
Peso molecular: 450.3 g/mol
Clave InChI: QCGUSIANLFXSGE-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Análisis De Reacciones Químicas

Prodrug Activation via Phosphatase-Mediated Hydrolysis

Tedizolid phosphate is rapidly converted to its active metabolite, tedizolid (C₁₇H₁₅FN₆O₄), by endogenous phosphatases through hydrolysis of the phosphate ester bond. This reaction occurs systemically, enabling high bioavailability (>90%) for both oral and intravenous administration .

Parameter This compound Tedizolid
Molecular Weight450.32 g/mol370.33 g/mol
Water SolubilityHigh (prodrug design)Moderate
Enzymatic Conversion SitePlasma, tissuesN/A
Bioavailability91% (oral) Active form

The phosphate group enhances aqueous solubility, masking the hydroxymethyl group to prevent premature interactions with monoamine oxidase (MAO) .

Metabolic Sulfation

Tedizolid undergoes hepatic sulfation via sulfotransferases to form an inactive sulfate metabolite (C₁₇H₁₅FN₆O₇S), which is excreted primarily in feces (82%) and urine (18%) .

Metabolic Parameter Value
Primary Metabolic PathwaySulfation (hepatic)
Major MetaboliteTedizolid sulfate
Excretion RouteFeces (82%), Urine (18%)
CYP450 InvolvementNone

No cytochrome P450 (CYP) inhibition or induction has been observed, minimizing drug-drug interactions .

Structural Interactions with Bacterial Ribosomes

Tedizolid binds the 23S rRNA of the 50S ribosomal subunit, inhibiting bacterial protein synthesis. Key structural features enabling this interaction include:

  • D-Ring Substituent : Facilitates hydrogen bonding with ribosomal RNA .
  • Hydroxymethyl Group : Enhances potency against linezolid-resistant strains (e.g., cfr-positive pathogens) .

Comparison with Linezolid :

Feature Tedizolid Linezolid
Ribosomal Binding AffinityHigher (D-ring effect)Moderate
Activity Against cfrRetainedReduced
MAO InhibitionWeak (IC₅₀: 8.7 μM MAO-A)Moderate (IC₅₀: 46 μM MAO-A)

Reversible MAO Inhibition

Tedizolid weakly inhibits MAO-A and MAO-B in vitro (IC₅₀: 8.7 μM and 5.7 μM, respectively), but clinical studies show no significant tyramine or pseudoephedrine interactions at therapeutic doses .

Parameter Tedizolid Linezolid
MAO-A Inhibition (IC₅₀)8.7 μM46.0 μM
MAO-B Inhibition (IC₅₀)5.7 μM2.1 μM
Tyramine Sensitivity Ratio1.33 (vs. ≥2 for risk)2.5–3.0 (risk present)

Degradation and Stability

  • Hydrolysis : Stable under physiological pH but degrades in strongly acidic/basic conditions.
  • Thermal Stability : Decomposes at temperatures >200°C .

Key Data Tables

Table 1: Pharmacokinetic Parameters of this compound vs. Linezolid

Parameter Tedizolid (200 mg OD) Linezolid (600 mg BID)
Cₘₐ₅ (μg/mL)2.2 ± 0.621.2 ± 5.78
Tₘₐ₅ (hours)3.5 (1.0–6.0)1.03 ± 0.62
Half-life (hours)125.4 ± 2.06
AUC (μg·h/mL)25.6 ± 8.4138 ± 42.1
Step Reaction Reagents/Conditions
1Tetrazole formationNaN₃, NH₄Cl, DMF, 80°C
2MethylationCH₃I, THF/DMF (3:1)
3Suzuki couplingPd catalyst, boronic acid 263
4Oxazolidinone ring closureLiHMDS, DMPU, glycidyl butyrate
5PhosphorylationPOCl₃, NaOH, THF

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetic profile of tedizolid phosphate indicates that it is approximately 90% protein-bound, resulting in lower free drug concentrations compared to linezolid. Studies have shown that this compound achieves the desired pharmacokinetic parameters for optimal antimicrobial effect with a single daily dose . Key pharmacokinetic parameters include:

ParameterThis compoundLinezolid
Bioavailability~100%~60% (oral)
Protein Binding~90%~30%
Half-Life~12 hours~4-6 hours
Dosage AdjustmentNot requiredRequired in renal impairment

Clinical Efficacy

This compound has been evaluated through multiple clinical trials, demonstrating non-inferiority to linezolid in treating ABSSSIs. In phase 3 trials, patients receiving this compound showed comparable early clinical response rates to those treated with linezolid, with significantly fewer adverse events . Notably, the following outcomes were observed:

  • Phase 3 Trials : Two pivotal trials confirmed that a 200 mg daily dose of this compound was effective over a treatment period averaging 6.4 days.
  • Safety Profile : this compound exhibited a better safety profile than linezolid, particularly regarding myelosuppression and peripheral neuropathy .

Case Study 1: Efficacy Against MRSA

A multicenter study involving 598 patients demonstrated that this compound was effective against MRSA infections, achieving an early clinical response rate of 75.3%, compared to 79.9% for linezolid. The treatment difference was statistically insignificant, confirming the drug's efficacy .

Case Study 2: Treatment of Multidrug-Resistant Infections

This compound has been proposed for inclusion on the WHO's Essential Medicines List as a reserve antibiotic for treating infections caused by multidrug-resistant gram-positive pathogens. Its effectiveness against strains resistant to other treatments positions it as a critical option in antibiotic stewardship programs .

Actividad Biológica

Tedizolid phosphate is a novel oxazolidinone prodrug that is rapidly converted in vivo to its active form, tedizolid. It has gained attention due to its potent activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy.

Tedizolid exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 23S ribosomal RNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex necessary for bacterial protein synthesis. This action is bacteriostatic against most Gram-positive organisms, although some studies suggest it may exhibit bactericidal properties in certain in vivo models . The unique D-ring substituent in tedizolid enhances binding affinity compared to linezolid, contributing to its effectiveness against resistant strains .

Pharmacokinetics

This compound has favorable pharmacokinetic properties:

  • Bioavailability : Approximately 90% following oral administration, with variations noted in different populations (83-86% in Asian patients) .
  • Volume of Distribution : Ranges from 67 to 80 L, significantly higher than that of linezolid .
  • Protein Binding : High plasma protein binding (70-90%) ensures effective distribution throughout the body .
  • Half-Life : Approximately 12 hours, allowing for once-daily dosing .

The prodrug is converted to tedizolid by endogenous phosphatases, which limits systemic exposure to this compound itself and enhances bioavailability .

Clinical Efficacy

This compound has been approved for treating acute bacterial skin and skin structure infections (ABSSSIs). Clinical trials have demonstrated its efficacy against both susceptible and resistant Gram-positive pathogens:

  • Potency Against MRSA : Tedizolid is four- to eightfold more potent than linezolid against staphylococci and enterococci, including drug-resistant strains .
  • Resistance Development : The frequency of resistance development to tedizolid is low, making it a valuable option for treating infections caused by resistant organisms .

Case Studies

  • Clinical Trial Results :
    • A study involving patients with ABSSSIs showed that this compound was as effective as linezolid but with a more favorable safety profile. Adverse effects were minimal, primarily involving gastrointestinal disturbances and infusion site reactions .
    • In a head-to-head comparison with linezolid, tedizolid achieved similar clinical success rates while requiring fewer days of treatment due to its longer half-life and once-daily dosing regimen .
  • Resistance Mechanisms :
    • Tedizolid has shown activity against strains harboring the cfr gene, which confers resistance to multiple ribosome-targeting antibiotics. This characteristic highlights its potential as a treatment option in an era of increasing antibiotic resistance .

Summary Table of Key Findings

FeatureThis compound
Mechanism of Action Inhibition of protein synthesis via binding to 23S rRNA
Bioavailability ~90% (varies by population)
Volume of Distribution 67–80 L
Protein Binding 70–90%
Half-Life ~12 hours
Efficacy Against MRSA 4-8 times more potent than linezolid
Resistance Development Low frequency

Propiedades

IUPAC Name

[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGUSIANLFXSGE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN6O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234977
Record name Tedizolid phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis.
Record name Tedizolid phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

856867-55-5
Record name Tedizolid phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856867-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tedizolid phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedizolid phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tedizolid phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30234977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEDIZOLID PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7DRJ6R4DW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tedizolid phosphate
Reactant of Route 2
Tedizolid phosphate
Reactant of Route 3
Tedizolid phosphate
Reactant of Route 4
Reactant of Route 4
Tedizolid phosphate
Reactant of Route 5
Tedizolid phosphate
Reactant of Route 6
Reactant of Route 6
Tedizolid phosphate
Customer
Q & A

A: Tedizolid Phosphate is a prodrug that is rapidly converted in vivo to its active moiety, Tedizolid. [] Tedizolid acts as a protein synthesis inhibitor by binding to the 50S ribosomal subunit of bacteria, preventing the formation of the 70S initiation complex and thus inhibiting the initiation phase of protein synthesis. [, , , ] This ultimately leads to bacterial growth inhibition or death.

A: While many antibiotics target various stages of bacterial replication or cell wall synthesis, Tedizolid's unique mechanism of inhibiting the initiation phase of protein synthesis makes it effective against a broad spectrum of Gram-positive bacteria, including those resistant to other classes of antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA). [, ]

ANone: The molecular formula for this compound is C22H27FN7O7P and it has a molecular weight of 551.47 g/mol.

A: Studies have investigated the stability of this compound admixtures in intravenous infusion bags. [] this compound (0.8 mg/mL) remained stable for at least 7 hours at room temperature and up to 6 days under refrigeration (2-8°C) when combined with either Sodium Rifampicin (2.4 mg/mL) or Meropenem (4 mg/mL) in 0.9% sodium chloride polypropylene infusion bags. []

ANone: this compound itself is not known to possess catalytic properties. Its primary function is as an antibiotic prodrug.

A: Structural analysis suggests that the C-5 hydroxymethyl group, the C-ring pyridine, and the D-ring tetrazole group of Tedizolid are key for its improved antimicrobial activity and efficacy against Linezolid-resistant bacteria, particularly those with the cfr gene. []

A: this compound exhibits stability under various conditions. Studies have investigated its stability in different formulations, including intravenous admixtures and solid forms. [, ] These studies have explored storage conditions such as temperature and humidity to establish the shelf life of the drug.

A: this compound, as a prodrug, is rapidly converted to its active form, Tedizolid, by phosphatases in the body. [] This conversion enhances its bioavailability and allows for both oral and intravenous administration with similar pharmacokinetic profiles. [, ]

A: Tedizolid demonstrates a rapid time to maximum plasma concentration (Tmax) of approximately 1-3 hours, a long terminal half-life of around 6-10 hours, and high oral bioavailability (approximately 88.8%). [, , ]

A: The ratio of the free-drug area under the 24-hour concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) has been identified as the key PK/PD index linked to Tedizolid's antibacterial effect. [] A higher fAUC/MIC ratio generally corresponds to greater efficacy.

A: Studies suggest that obesity does not significantly alter the pharmacokinetics of Tedizolid. [] Comparisons between obese and non-obese individuals showed minimal differences in key parameters such as maximum concentration (Cmax), area under the curve (AUC), volume of distribution (Vz), and clearance (CL). []

A: Tedizolid displays potent in vitro activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and MRSA), coagulase-negative staphylococci, viridans group streptococci, and beta-hemolytic streptococci. []

A: Yes, Tedizolid has demonstrated efficacy in several animal models of infection, including murine models of penicillin-resistant and -sensitive Streptococcus pneumoniae infection [, ] and a rabbit model of MRSA necrotizing pneumonia. [, ]

A: Two pivotal Phase 3 clinical trials (ESTABLISH-1 and ESTABLISH-2) have demonstrated that this compound 200 mg once daily for 6 days is non-inferior to Linezolid 600 mg twice daily for 10 days in treating ABSSSI. [, , , ]

A: A Phase 3 clinical trial (NCT02276482) investigated the safety and efficacy of this compound in adolescents (12 to <18 years old) with ABSSSIs. [] The results indicated a favorable safety profile and high clinical success rates, comparable to active comparators. []

A: The most common mechanism of resistance to Tedizolid is mutations in the 23S rRNA genes, particularly in the central loop of domain V. [] These mutations prevent Tedizolid from binding to the ribosome, hindering its ability to inhibit protein synthesis.

A: In clinical trials, this compound was generally well-tolerated. [, , ] The most frequently reported adverse events were gastrointestinal disturbances, such as nausea, vomiting, and diarrhea. []

A: Tedizolid has a favorable safety profile, and clinical trials have shown it may be associated with a lower incidence of myelosuppression (including thrombocytopenia) compared to Linezolid. [, ]

A: Studies have been conducted to evaluate the potential neurologic and ophthalmologic effects of Tedizolid. [, , ] In healthy volunteers who received Tedizolid for up to 21 days, no evidence of drug-related optic or peripheral neuropathy was observed. [, ]

A: Researchers have investigated liposomal formulations of this compound for enhanced drug delivery. [, ] One study explored the potential of stearylamine-modified this compound liposomes (SA-TDZA-Lips) for targeted delivery to the lungs. []

A: High-performance liquid chromatography (HPLC) is a commonly employed method for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. []

A: A stability-indicating HPLC method has been developed to separate and quantify this compound from its potential degradation products. [] This method uses a C18 analytical column and a mobile phase of phosphate buffer and acetonitrile for separation, with UV detection at 300 nm. []

A: Yes, the developed HPLC and TLC-densitometric methods for quantifying this compound have been validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and robustness. []

A: Linezolid, another oxazolidinone antibiotic, is a primary alternative to this compound for treating ABSSSI. [, , ] Other options include vancomycin, daptomycin, telavancin, ceftaroline, and newer agents like dalbavancin and oritavancin. [, , , ] The choice of antibiotic depends on various factors, including the severity of the infection, the suspected pathogens, and potential resistance patterns.

A: this compound (Sivextro®) received approval from the US Food and Drug Administration (FDA) in 2014 for the treatment of ABSSSIs in adults. [, ]

A: The development of novel drug delivery systems, such as the stearylamine-modified liposomes for targeted pulmonary delivery, [] highlights the potential for cross-disciplinary research involving this compound. Further research in materials science and nanotechnology could lead to improved formulations with enhanced efficacy and targeted delivery to combat challenging infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.